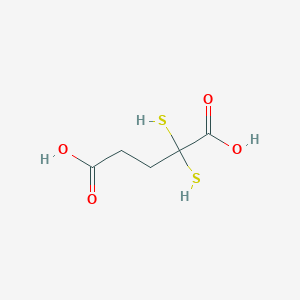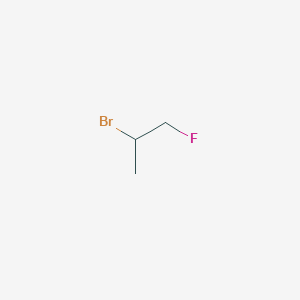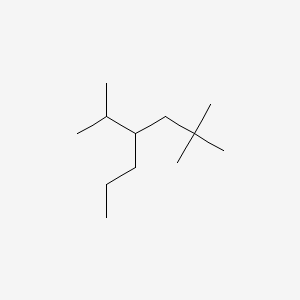
5-tert-Butyl-N-(4-cyanophenyl)-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-N-(4-cyanophenyl)-2-hydroxybenzamide is a chemical compound known for its unique structure and properties It features a tert-butyl group, a cyanophenyl group, and a hydroxybenzamide moiety
Preparation Methods
The synthesis of 5-tert-Butyl-N-(4-cyanophenyl)-2-hydroxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 5-tert-butyl-2-hydroxybenzoic acid with 4-cyanophenylamine under specific conditions to form the desired benzamide. The reaction conditions often involve the use of coupling reagents and catalysts to facilitate the formation of the amide bond .
Chemical Reactions Analysis
5-tert-Butyl-N-(4-cyanophenyl)-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides .
Scientific Research Applications
5-tert-Butyl-N-(4-cyanophenyl)-2-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-N-(4-cyanophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
5-tert-Butyl-N-(4-cyanophenyl)-2-hydroxybenzamide can be compared with other similar compounds, such as:
- tert-Butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate
- tert-Butyl N-[1-(4-cyanophenyl)cyclobutyl]carbamate
These compounds share structural similarities but differ in their specific functional groups and overall reactivity.
Properties
CAS No. |
61658-83-1 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
5-tert-butyl-N-(4-cyanophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C18H18N2O2/c1-18(2,3)13-6-9-16(21)15(10-13)17(22)20-14-7-4-12(11-19)5-8-14/h4-10,21H,1-3H3,(H,20,22) |
InChI Key |
PMSZJJLGWZXATD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1'-(Piperazine-1,4-diyl)bis[2-(4-methylphenyl)ethan-1-one]](/img/structure/B14560314.png)
![1H-Imidazole, 2-[[2-(ethylthio)ethyl]thio]-4,5-diphenyl-](/img/structure/B14560330.png)








![Ethyl 6-[(benzenesulfonyl)amino]hexanoate](/img/structure/B14560379.png)
